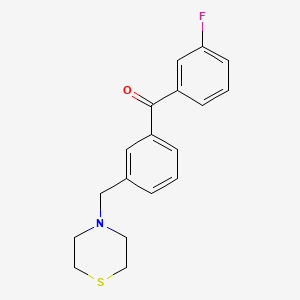

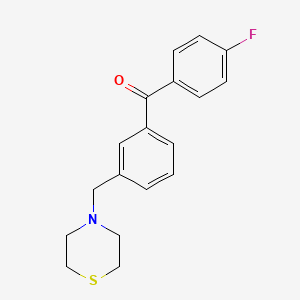

2-Fluoro-2'-morpholinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives and related compounds has been explored in various studies. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that was both theoretically and experimentally studied, resulting in a compound with potential as a hepatitis B inhibitor . Similarly, a series of novel fluorinated morpholine-containing benzamide derivatives were synthesized through the reaction of 2-fluoro-4-morpholinobenzenamine with different substituted benzoyl chloride, yielding compounds with good to excellent results and demonstrating potent antifungal and antibacterial activities . Another compound, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, was synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone through amination and cyclization, followed by acidification, with a high yield of 82.7% .

Molecular Structure Analysis

The molecular structures of these compounds have been characterized using various techniques. Single crystal X-ray analysis revealed that the compound from study exists in a monoclinic P21/c space group with one molecule in the asymmetric part of the unit cell. The molecular structure of another compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was confirmed by X-ray diffraction studies and is stabilized by inter and intra-molecular hydrogen bonds . The synthesized compounds in study were characterized by spectral techniques such as 1H NMR, IR, mass, and elemental analysis, while the compound in study was confirmed by IR and 1H NMR.

Chemical Reactions Analysis

The studies have shown that the synthesized compounds can participate in various chemical reactions. For example, the compounds in study were synthesized using reactions between 2-fluoro-4-morpholinobenzenamine and different substituted benzoyl chloride. The reaction conditions were noted to be mild and eco-friendly, with the synthetic process offering advantages such as low cost, short reaction time, and mild reaction conditions . The compound in study was synthesized through a divergent synthetic method involving amination and cyclization in a nonproton polar solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been evaluated through different studies. The photophysical properties of a series of compounds based on aryl substituted benzo[1,2-b:4,3-b']dithiophenes and trithia helicenes were evaluated, demonstrating that the optical properties can be tuned over the entire blue range . The compound in study demonstrated in vitro nanomolar inhibitory activity against HBV, indicating its biological activity. The compounds in study exhibited potent antifungal and antibacterial activity, comparable to standard drug molecules . The Hirshfeld surface analysis was used to study intermolecular interactions in the crystal of the compound from study , providing insight into its solid-state properties .

科学研究应用

1. Benzophenone Derivatives and Environmental Impact

Benzophenone derivatives, including compounds like 2-Fluoro-2'-morpholinomethyl benzophenone, are primarily used in products like sunscreens and cosmetics. The widespread use of these compounds has led to environmental concerns, particularly their release into water bodies and potential impact on aquatic ecosystems. Benzophenone-3 (BP-3), a commonly studied derivative, is known for its lipophilic, photostable, and bioaccumulative properties. Studies have detected BP-3 in various environmental matrices, including water, soil, and biota, raising concerns about its ecological risks, especially due to its endocrine-disrupting capabilities and presence in human biological samples such as urine, serum, and breast milk (Kim & Choi, 2014).

2. Synthetic Applications in Medicinal Chemistry

2-Fluoro-2'-morpholinomethyl benzophenone and its derivatives find significant use in the synthesis of pharmacologically active compounds. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic material, is synthesized from compounds structurally similar to 2-Fluoro-2'-morpholinomethyl benzophenone. The synthesis processes of these intermediates have been optimized to improve yield and reduce the use of costly or hazardous materials, highlighting the chemical's role in streamlining drug production (Qiu et al., 2009).

3. Use in Photoaffinity Labeling for Structural Biology

Compounds like 2-Fluoro-2'-morpholinomethyl benzophenone are crucial in the field of photoaffinity labeling (PAL), a method used to study the interaction between biomolecules and ligands. This technique helps in understanding the stereochemistry of ligand interactions with receptors and aids in investigating biological membranes and nucleotide probes in transcriptional complexes. PAL, when combined with modern techniques of instrumental analysis and computer-aided modeling, remains a significant method in the organization of biological systems (Vodovozova, 2007).

4. Flavouring Substance Safety Evaluation

Although not directly related to 2-Fluoro-2'-morpholinomethyl benzophenone, studies on related benzophenone compounds have been conducted to evaluate their safety as flavoring substances. These studies consider the toxicological data and regulatory evaluations to ensure that the use levels of benzophenone derivatives, including potential derivatives of 2-Fluoro-2'-morpholinomethyl benzophenone, are safe for consumption. This evaluation is crucial for public health and safety, especially concerning food additives and flavouring substances (Silano et al., 2017).

属性

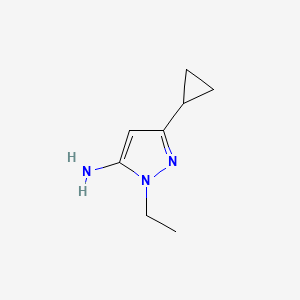

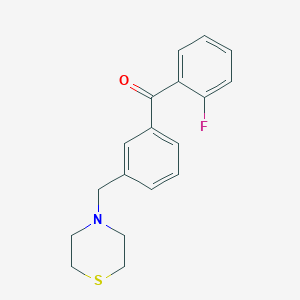

IUPAC Name |

(2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDITXXYSMCVRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643550 |

Source

|

| Record name | (2-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2'-morpholinomethyl benzophenone | |

CAS RN |

898750-74-8 |

Source

|

| Record name | (2-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。